Home > Products > Screening Compounds P98130 > Afeletecan hydrochloride
Afeletecan hydrochloride - 215604-74-3

Afeletecan hydrochloride

Catalog Number: EVT-288000
CAS Number: 215604-74-3
Molecular Formula: C45H50ClN7O11S
Molecular Weight: 932.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Afeletecan Hydrochloride is the hydrochloride salt form of afeletecan, a water-soluble camptothecin derivative conjugated to a carbohydrate moiety exhibiting antineoplastic activity. Afeletecan stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. The peptide carbohydrate moiety of this agent stabilizes the lactone form of camptothecin in blood.
Overview

Afeletecan hydrochloride is a semi-synthetic derivative of camptothecin, a natural alkaloid derived from the bark of the Camptotheca acuminata tree. This compound has garnered attention for its potential as an antitumor agent, particularly due to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. Afeletecan hydrochloride is classified under the category of antineoplastic agents, specifically targeting various cancer types.

Source and Classification

Afeletecan hydrochloride belongs to a class of compounds known as camptothecin analogs. These derivatives are synthesized to enhance the therapeutic efficacy and reduce the side effects associated with the parent compound. The classification of Afeletecan hydrochloride can be summarized as follows:

  • Chemical Class: Camptothecin derivatives
  • Target Enzyme: Topoisomerase I
  • Therapeutic Category: Antineoplastic agents
Synthesis Analysis

The synthesis of Afeletecan hydrochloride involves several key steps that enhance its solubility and bioavailability compared to traditional camptothecin. The process typically includes:

  1. Formation of Self-Assembled Ionic Complex: A mixture of Afeletecan hydrochloride and curcumin is prepared in a specific molar ratio (1:2) using dimethylsulfoxide as a solvent. Nonionic surfactants, such as poloxamer 105, are added to facilitate self-assembly .
  2. Aqueous Medium Transfer: The organic solution is then transferred into an aqueous medium (distilled water), where it is stirred to promote dispersion .
  3. Dialysis: The resulting suspension undergoes dialysis to remove organic solvents, typically using membranes with varying molecular weight cutoffs (e.g., 500 Da or 1000 Da) depending on the desired purity and concentration .
  4. Lyophilization: Before lyophilization, cryoprotectants like mannitol are added to stabilize the formulation during freeze-drying, resulting in a powdered form that can be reconstituted for use .
Molecular Structure Analysis

The molecular structure of Afeletecan hydrochloride can be characterized by its unique chemical formula and spatial configuration, which contribute to its biological activity:

  • Chemical Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 313.36 g/mol
  • Structural Features: The compound contains a lactone ring characteristic of camptothecin derivatives, which plays a crucial role in its mechanism of action against cancer cells.
Chemical Reactions Analysis

Afeletecan hydrochloride participates in several chemical reactions that are essential for its pharmacological activity:

  1. Topoisomerase Inhibition: The active lactone form of Afeletecan hydrochloride binds to the topoisomerase I-DNA complex, preventing the religation of DNA strands after cleavage, leading to DNA damage and apoptosis in cancer cells .
  2. Hydrolysis Reactions: Under physiological conditions, Afeletecan hydrochloride can undergo hydrolysis, which may affect its stability and efficacy. Understanding these reactions is crucial for optimizing formulation strategies .
Mechanism of Action

The mechanism of action of Afeletecan hydrochloride primarily involves:

  • Inhibition of Topoisomerase I: The compound binds to the enzyme's active site, stabilizing the cleavable complex and preventing DNA strand rejoining. This action leads to increased DNA breaks during replication, ultimately triggering cell death through apoptosis .
  • Induction of Apoptosis: By disrupting normal DNA repair processes, Afeletecan hydrochloride promotes apoptotic pathways in tumor cells, enhancing its therapeutic efficacy against various malignancies.
Physical and Chemical Properties Analysis

Afeletecan hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethylsulfoxide and exhibits limited solubility in water, which can be enhanced through formulation strategies involving surfactants.
  • Stability: The stability of the lactone form is critical; hydrolysis can lead to reduced activity over time.
  • Melting Point: The melting point typically ranges around 200 °C, indicating thermal stability under standard laboratory conditions.
Applications

Afeletecan hydrochloride has several scientific applications:

  • Cancer Treatment: It is primarily investigated for its antitumor properties against various cancers, including colorectal cancer and other solid tumors.
  • Research Tool: As a topoisomerase inhibitor, it serves as a valuable tool in molecular biology research for studying DNA replication and repair mechanisms.
  • Formulation Development: Ongoing research focuses on enhancing its bioavailability through novel delivery systems such as nanoparticles or liposomes.
Historical Context and Rationale for Development

Evolution of Camptothecin-Based Antineoplastic Agents

The camptothecin (CPT) class of antineoplastic agents originated from the isolation of 20-(S)-camptothecin in 1966 from the bark of Camptotheca acuminata trees. Despite demonstrating potent cytotoxicity, clinical development of the natural compound was halted due to severe toxicity from its sodium salt formulation and poor solubility [2] [3]. This setback catalyzed research into semi-synthetic derivatives with improved pharmacological properties. Two key agents emerged: topotecan (approved 1996) and irinotecan (approved 1994), both featuring water-solubilizing basic side chains at the C9 or C10 positions [3]. These modifications addressed solubility limitations while retaining the core pentacyclic quinoline alkaloid structure essential for topoisomerase I (Topo I) inhibition. Irinotecan's carbamate-linked dipiperidino moiety enabled enzymatic conversion to the active metabolite SN-38, expanding its clinical utility against colorectal cancers [4]. Belotecan, a later 7-alkylamino derivative, further exemplified structural optimization efforts targeting enhanced lactone stability and tumor selectivity [3] [7]. Afeletecan hydrochloride (BAY 38-3441) represents a next-generation approach by incorporating a carbohydrate-peptide conjugate at the C20 position—a strategic departure from traditional amine-based solubilizing groups [5] [8].

Table 1: Evolution of Key Camptothecin-Based Antineoplastic Agents

DerivativeKey Structural ModificationApproval YearPrimary Clinical Indications
CamptothecinUnmodified natural compoundNever approvedN/A (clinical trials discontinued)
Topotecan9-dimethylaminomethyl substitution1996Ovarian cancer, SCLC
Irinotecan10-[1,4'-bipiperidine]-1-carboxylate1994Colorectal cancer
Belotecan7-ethyl-9-[(S)-aminomethyl]-10-hydroxy2003 (Korea)Ovarian cancer, SCLC
Afeletecan (BAY 38-3441)C20 carbohydrate-peptide conjugateDiscontinued (Phase II)Investigated for RCC, colorectal cancer

Limitations of First-Generation Topoisomerase I Inhibitors

First-generation Topo I inhibitors faced three critical limitations that constrained their clinical efficacy:

  • Lactone Ring Instability: The biologically active lactone E-ring exists in pH-dependent equilibrium with an inactive carboxylate form. Physiological pH (7.4) favors hydrolysis to the carboxylate, reducing active drug concentrations. Human serum albumin further accelerates this inactivation by binding the carboxylate form [2] [5]. Studies demonstrated lactone half-lives as short as 22 minutes at pH 7.4, drastically reducing tumor exposure to the therapeutic moiety [2].

  • Solubility Challenges: While topotecan and irinotecan improved water solubility through ionizable amines, their formulations still required organic cosolvents or acidic buffers, complicating administration protocols and increasing infusion-related adverse events [5] [9]. Unmodified camptothecin required toxic sodium salt formulations or lipid-based carriers to enable intravenous delivery [2].

  • Resistance Mechanisms: Tumor cells develop multiple resistance pathways, including:

  • Upregulation of efflux transporters (ABCG2/BCRP) that export camptothecins [3]
  • Topo I mutations (e.g., Asn722Ser) that reduce drug-enzyme binding affinity [3]
  • Enhanced DNA repair pathways that mitigate ternary complex-induced damage [3]

Table 2: Pharmacological Limitations of Early Camptothecins

LimitationConsequenceExemplar Clinical Impact
pH-dependent lactone hydrolysisReduced active drug concentration; Increased carboxylate-associated toxicityUnpredictable myelosuppression and diarrhea
Aqueous insolubilityRequirement for toxic formulation excipientsHypersensitivity reactions; Administration complications
ABC transporter effluxReduced intracellular tumor accumulationAcquired resistance in colorectal malignancies
Topo I mutationsAltered enzyme-drug interaction kineticsDecreased progression-free survival in recurrent disease

Structural Rationale for Carbohydrate Conjugation in Afeletecan Design

Afeletecan's design centered on conjugating a carbohydrate moiety to the C20 hydroxyl group via a peptide-containing linker, creating a prodrug with three synergistic advantages:

  • Lactone Stabilization: The carbohydrate-peptide conjugate (specifically incorporating a 2-methylfucose derivative) shifts lactone-carboxylate equilibrium toward the bioactive lactone form. This occurs through steric hindrance and reduced solvent accessibility of the labile lactone carbonyl [5] [8]. Pharmacokinetic studies in advanced solid tumor patients confirmed prolonged systemic exposure to the lactone form compared to unconjugated camptothecins [5].

  • Enhanced Solubility: Unlike earlier basic side chains, the glycosidic modification provides water solubility without pH-dependent ionization. Afeletecan hydrochloride forms stable aqueous solutions at physiological pH, enabling administration without organic cosolvents [8]. The molecular structure (C45H50ClN7O11S) incorporates multiple hydrogen-bonding sites from sugar hydroxyl groups, supporting dissolution at concentrations >10 mg/mL [5] [8].

  • Targeted Delivery Rationale: Although not directly confirmed in clinical studies, preclinical data suggested carbohydrate-mediated uptake through glucose transporters (GLUTs) overexpressed in tumor cells. The linker design (carbamate-linked thiourea-imidazolylpropanamido) provided controlled enzymatic hydrolysis, potentially facilitating tumor-selective payload release [4] [5]. This approach mirrored advancements in camptothecin-polymer conjugates that exploit enhanced permeability and retention (EPR) effects [2].

The structural innovation is evident in the IUPAC designation:(S)-(S)-4-ethyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl 2-((S)-2-(3-(4-(((2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)phenyl)thioureido)-3-(1H-imidazol-4-yl)propanamido)-3-methylbutanoate hydrochloride [8].

Table 3: Afeletecan's Structural Components and Functional Rationale

Structural ElementChemical FeatureFunctional Role
C20 conjugate attachment pointEster linkage to butanoate backboneEnables enzymatic hydrolysis for controlled release
Peptide linkerThiourea-imidazolylpropanamido groupProvides steric protection of lactone ring
Carbohydrate moiety2-methylfucose derivativeEnhances water solubility; GLUT transporter targeting
Quaternary center at C20S-configuration preservedMaintains spatial orientation for Topo I binding
HCl counterionIonic hydrochloride saltImproves crystallinity and storage stability

Properties

CAS Number

215604-74-3

Product Name

Afeletecan hydrochloride

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate;hydrochloride

Molecular Formula

C45H50ClN7O11S

Molecular Weight

932.4 g/mol

InChI

InChI=1S/C45H49N7O11S.ClH/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42;/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64);1H/t23-,32-,34-,36+,37-,38+,42+,45-;/m0./s1

InChI Key

XQWYWSHYKUJQDC-NZGUGFNHSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin
20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin hydrochloride
BAY 38-3441
BAY 383441
BAY 56-3722
BAY-38-3441
BAY-383441
BAY383441

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.